molecular formula C7H4BrN3 B2696715 5-Bromopyrido[4,3-d]pyrimidine CAS No. 2138233-50-6

5-Bromopyrido[4,3-d]pyrimidine

Cat. No.: B2696715
CAS No.: 2138233-50-6
M. Wt: 210.034
InChI Key: GVGWSAXCMREUOI-UHFFFAOYSA-N
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Description

Contextualization of Pyrido[4,3-d]pyrimidine (B1258125) in Heterocyclic Chemistry

Pyrido[4,3-d]pyrimidines are a class of bicyclic heterocyclic compounds that feature a pyridine (B92270) ring fused to a pyrimidine (B1678525) ring. This fusion of two key nitrogen-containing aromatic rings results in a unique electronic and structural framework. Due to their structural diversity and synthetic accessibility, pyrimidine-based scaffolds are widely used in various therapeutic applications. nih.gov The pyrido[4,3-d]pyrimidine system, in particular, has garnered attention for its diverse biological activities. rsc.org

The synthesis of these compounds can generally be achieved through two main strategies: fusing a pyridine ring onto a pre-existing pyrimidine ring, or conversely, constructing the pyrimidine ring onto a pyridine precursor. jisciences.com The latter approach is often more common due to the wider availability of suitable pyridine starting materials. jisciences.com

Significance of Halogenated Pyrido[4,3-d]pyrimidines in Synthetic Research

The introduction of a halogen atom, such as bromine, onto the pyrido[4,3-d]pyrimidine scaffold dramatically enhances its synthetic utility. The bromine atom at the 5-position of the ring system serves as a versatile functional handle, enabling a wide array of subsequent chemical transformations. jisciences.com

This versatility is primarily due to the ability of the bromo-substituent to participate in various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira reactions, allow for the formation of new carbon-carbon bonds, providing a powerful tool for the structural elaboration and diversification of the core scaffold. jisciences.com This strategic placement of a halogen atom opens up avenues for the synthesis of a vast library of derivatives with potentially novel properties.

Overview of Current Research Trends on 5-Bromopyrido[4,3-d]pyrimidine

Current research on this compound is heavily focused on its application as a key intermediate in the synthesis of more complex molecules. For instance, a series of pyrido[4,3-d]pyrimidine derivatives have been synthesized starting from malononitrile, where the bromine atom at the 5-position of an intermediate is highlighted as a crucial point for diversification through cross-coupling reactions. jisciences.com

One specific synthetic pathway involves the creation of 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one, which then serves as a building block for further derivatization. jisciences.com The reactivity of the bromine atom allows for the introduction of various substituents, a key strategy in medicinal chemistry for tuning the biological activity of a lead compound.

Historical Development of Pyrido[4,3-d]pyrimidine Chemistry

The synthesis of pyrido[4,3-d]pyrimidines has evolved over time, with various methods being developed to construct this fused heterocyclic system. rsc.org Early methods often relied on the cyclization of appropriately substituted pyridine derivatives. For example, the cyclization of 4-aminonicotinamide with orthoesters has been a known route to pyrido[4,3-d]pyrimidin-4(3H)-ones. jisciences.com

Over the years, more sophisticated methods have been developed, including intramolecular cyclization of alkynyl or alkenyl pyrimidine derivatives and Mannich reactions. jisciences.com The development of palladium-catalyzed cross-coupling reactions has significantly impacted the field, making halogenated pyridopyrimidines like the 5-bromo derivative particularly valuable starting materials for creating diverse molecular architectures. jisciences.com

Data Tables

Table 1: Key Intermediates in the Synthesis of this compound Derivatives

Compound NameStarting MaterialKey ReagentsProductReference
4,6-Diamino-2-bromo-3-cyanopyridineMalononitrileHBr in toluene4,6-Diamino-2-bromo-3-cyanopyridine jisciences.com
4,6-Diamino-2-bromonicotinamide4,6-Diamino-2-bromo-3-cyanopyridineH2O2, aqueous alkali4,6-Diamino-2-bromonicotinamide jisciences.com
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one4,6-Diamino-2-bromonicotinamideTriethylorthoformate7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one jisciences.com
7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one4,6-Diamino-2-bromonicotinamideTriethylorthoacetate7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one jisciences.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGWSAXCMREUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CN=CN=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromopyrido 4,3 D Pyrimidine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Bromopyrido[4,3-d]pyrimidine reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnection strategies focus on the formation of the pyrimidine (B1678525) and pyridine (B92270) rings.

One common approach involves the disconnection of the pyrimidine ring, leading to a substituted pyridine precursor. This strategy hinges on the formation of the N1-C2 and N3-C4 bonds of the pyrimidine ring in the final steps of the synthesis. This leads back to a 3-aminopyridine-4-carboxamide or a related derivative, where the bromine atom is already incorporated into the pyridine ring.

Alternatively, a disconnection of the pyridine ring can be envisioned. This approach would involve building the pyridine ring onto a pre-existing pyrimidine core. This strategy is generally less common for this specific scaffold but remains a viable synthetic option.

Classical Routes to the Pyrido[4,3-d]pyrimidine (B1258125) Core

The synthesis of the core pyrido[4,3-d]pyrimidine structure can be achieved through several classical and modern synthetic methodologies. researchgate.net These methods can be broadly categorized into cyclocondensation reactions, ring annulation strategies, and multi-component reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrido[4,3-d]pyrimidine core. These reactions typically involve the condensation of a suitably substituted pyridine derivative with a one-carbon synthon to form the pyrimidine ring. A common starting material is a 3-aminopyridine-4-carboxamide derivative. This precursor can be reacted with various reagents, such as formamide (B127407), orthoesters, or acid chlorides, to introduce the C2 and N3 atoms of the pyrimidine ring. For instance, heating 3-aminopyridine-4-carboxamide with formamide or triethyl orthoformate can directly yield the pyrido[4,3-d]pyrimidin-4-one.

Ring Annulation Strategies

Ring annulation strategies involve the construction of one of the heterocyclic rings onto a pre-existing ring. In the context of pyrido[4,3-d]pyrimidine synthesis, this can involve either building the pyrimidine ring onto a pyridine precursor or constructing the pyridine ring onto a pyrimidine precursor.

A prevalent ring annulation approach starts with a substituted pyrimidine. For example, a pyrimidine derivative bearing appropriate functional groups at the 4 and 5 positions can undergo a series of reactions to form the fused pyridine ring. This might involve a condensation reaction followed by an intramolecular cyclization.

Multi-component Reactions for Pyrido[4,3-d]pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govorgchemres.org Several MCRs have been developed for the synthesis of the pyrido[4,3-d]pyrimidine scaffold. nih.gov These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. orgchemres.org

One example of an MCR for this scaffold could involve the reaction of a 4-aminopyrimidine, an aldehyde, and a compound with an active methylene (B1212753) group. This approach allows for the rapid assembly of the pyridine ring onto the pyrimidine core. The versatility of MCRs makes them highly attractive for the synthesis of substituted pyrido[4,3-d]pyrimidines. nih.govorgchemres.org

Specific Synthetic Approaches for C5-Bromination

The introduction of a bromine atom at the C5-position of the pyrido[4,3-d]pyrimidine ring is a crucial step in the synthesis of the target compound. This can be achieved through two main strategies: by using a brominated precursor in the construction of the heterocyclic core or by direct bromination of the pre-formed pyrido[4,3-d]pyrimidine ring system.

Direct Halogenation Protocols

Direct halogenation of the pyrido[4,3-d]pyrimidine core at the C5-position can be an efficient method, provided that the reaction is regioselective. The electron density of the pyridine ring in the fused system influences the position of electrophilic attack.

Common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent can be employed. The reaction conditions, including the solvent, temperature, and the presence of a catalyst, can significantly impact the outcome of the reaction. For instance, the use of NBS in a polar aprotic solvent at room temperature or slightly elevated temperatures is a common protocol for the bromination of electron-rich aromatic and heteroaromatic compounds. manac-inc.co.jp The regioselectivity of the bromination can be influenced by the substituents already present on the pyrido[4,3-d]pyrimidine ring.

Table 1: Comparison of Brominating Agents for Heterocyclic Systems

Brominating AgentTypical Reaction ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Polar aprotic solvents (e.g., DMF, CH3CN), room temperature or heatingMild, selective for electron-rich systems, easy to handleCan lead to side reactions if not controlled
Bromine (Br2) Various solvents (e.g., acetic acid, chloroform), often with a catalyst (e.g., FeBr3)Powerful brominating agentCorrosive, can lead to over-bromination, requires careful handling

Indirect Routes via Precursor Functionalization

One common indirect approach begins with the synthesis of the parent Pyrido[4,3-d]pyrimidine scaffold. This core can be constructed through various condensation reactions. For instance, a thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride can be employed to build the pyridopyrimidine system. nih.gov Once the core is established, electrophilic bromination can be performed. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent are typically used to selectively introduce a bromine atom at the C5 position, which is activated towards electrophilic attack.

Alternatively, the synthesis can proceed from a functionalized pyridine precursor that already contains the bromine atom. For example, a brominated 3-aminopyridine (B143674) derivative can be reacted with a suitable three-carbon synthon to construct the pyrimidine ring. This approach ensures the precise placement of the bromine atom from the start of the synthetic sequence. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Sustainable Synthesis and Green Chemistry Innovations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridopyrimidines, to minimize environmental impact. orgchemres.orgorgchemres.org These approaches prioritize waste reduction, the use of less hazardous substances, and energy efficiency. rasayanjournal.co.in Key innovations in the sustainable synthesis of pyridopyrimidine scaffolds, which are applicable to this compound, include the use of novel catalytic systems, solvent-free reactions, and alternative energy sources. rasayanjournal.co.innih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of this approach, offering high atom economy and procedural simplicity. orgchemres.orgorgchemres.org

Catalytic Methods (e.g., Nanocatalysis)

Catalysis is fundamental to green synthesis, offering pathways with lower activation energies, reduced reaction times, and higher selectivity. Nanocatalysis, in particular, has emerged as a powerful tool in the synthesis of pyridopyrimidine derivatives. nih.gov Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and often allowing for milder reaction conditions.

For the synthesis of related pyrido[4,3-d]pyrimidines, magnetically recoverable nanocatalysts such as (Fe2O3)-MCM-41-nPrNH2 have been successfully utilized. nih.gov These catalysts facilitate two-component reactions under solvent-free conditions, and their magnetic properties allow for easy separation and recycling, aligning with green chemistry principles. nih.gov The proposed mechanism often involves the nanocatalyst activating a carbonyl group on one of the reactants, facilitating a key Knoevenagel condensation step, which is a common strategy in building the pyridine ring of the scaffold. nih.govnih.gov Similarly, biosynthesized magnetic nanocatalysts, like Ag-TiO2 core/shell particles, have demonstrated high efficiency in promoting three-component reactions to form fused pyrimidine systems, offering high yields and recyclability. nih.gov

Solvent-Free and Aqueous Medium Reactions

The elimination of volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free reactions, sometimes referred to as "grindstone chemistry," and reactions conducted in water are highly desirable alternatives. rasayanjournal.co.in

Several pyridopyrimidine syntheses have been successfully adapted to solvent-free conditions. researchgate.netmdpi.com For example, multicomponent reactions of 2-aminopyridines, triethyl orthoformate, and various primary amines can be heated without a solvent to produce aminopyrido[2,3-d]pyrimidines in good yields. mdpi.com In other cases, a catalyst such as indium(III) bromide has been used to facilitate the reaction between an aldehyde, Meldrum's acid, and an aminouracil derivative under solvent-free conditions at elevated temperatures, yielding the desired pyridopyrimidine scaffold. researchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Three-component reactions involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and a suitable ketone have been shown to proceed efficiently in water to yield fused pyridopyrimidine derivatives. researchgate.net Theoretical studies have provided insight into the mechanism of these aqueous-phase reactions, confirming their feasibility and opening avenues for further optimization. nih.gov The use of water as a medium can simplify product isolation, as many organic products are poorly soluble in water and can be separated by simple filtration. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a green technology that utilizes microwave irradiation to heat reactions. nih.gov This method often leads to dramatic reductions in reaction times, increased product yields, and higher purity compared to conventional heating methods. nih.govacs.org The heating mechanism involves direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

The synthesis of various fused pyrimidine systems has been significantly improved by using microwave irradiation. nih.govresearchgate.net For instance, reactions that required 24 hours under traditional reflux conditions were completed in just 8 minutes using a microwave reactor, with yields increasing from the 42-55% range to 69-88%. nih.gov This efficiency is also seen in multicomponent reactions performed in aqueous media, where microwave heating can accelerate the formation of complex pyridopyrimidine derivatives. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyrimidines nih.gov
MethodReaction TimeYield Range
Conventional Heating24 hours42-55%
Microwave Irradiation8 minutes69-88%

Process Optimization and Scalability Considerations

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful process optimization and scalability considerations. The primary goals are to ensure safety, cost-effectiveness, and consistency while maintaining high yield and purity.

Key factors in optimization include the choice of reagents and catalysts. For large-scale synthesis, inexpensive and readily available starting materials are preferred. Catalysts must not only be efficient but also easily separable and recyclable to reduce cost and waste, making the magnetic nanocatalysts discussed earlier particularly attractive. nih.govnih.gov Reaction conditions such as temperature, pressure, and reactant concentrations must be fine-tuned to maximize yield and minimize the formation of byproducts.

For scalability, moving from traditional batch processing to continuous flow chemistry can offer significant advantages. Flow reactors provide better control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and can lead to more consistent product quality. The green chemistry methodologies discussed, such as solvent-free and microwave-assisted reactions, are often well-suited for integration into continuous flow systems. Ultimately, a robust and scalable process for this compound will likely incorporate elements of catalysis, process intensification (like microwave heating), and efficient purification techniques to meet the demands of larger-scale production.

Reactivity and Mechanistic Studies of 5 Bromopyrido 4,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C5 Position

The C5 position of the pyrido[4,3-d]pyrimidine (B1258125) nucleus is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings. This activation facilitates the displacement of the bromide leaving group by a range of nucleophiles. While extensive research on the specific reactivity of the 5-bromo isomer is limited, the general reactivity of related halosubstituted pyridopyrimidines provides a strong indication of its synthetic potential.

Amination Reactions

The introduction of amino groups at the C5 position can be achieved through SNAr reactions with various primary and secondary amines. These reactions are fundamental in medicinal chemistry for modulating the pharmacological properties of lead compounds. Although specific studies on the amination of 5-Bromopyrido[4,3-d]pyrimidine are not widely documented, related structures such as 4-chloropyrido[3,4-d]pyrimidin-2-amine readily undergo nucleophilic substitution with amines. This suggests that this compound would similarly react with a diverse range of amine nucleophiles, likely under thermal conditions or with base catalysis, to yield the corresponding 5-aminopyrido[4,3-d]pyrimidine derivatives. The reaction mechanism involves the nucleophilic attack of the amine on the electron-deficient C5 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore aromaticity.

Alkoxylation and Thiolation Reactions

Similar to amination, the displacement of the C5 bromine by oxygen and sulfur nucleophiles represents a key functionalization strategy. Alkoxylation, using alkoxides or alcohols in the presence of a base, would yield 5-alkoxypyrido[4,3-d]pyrimidines. Thiolation reactions with thiols or their corresponding thiolates would afford 5-thioether derivatives. These reactions on related heterocyclic systems, such as 2,4-diazidopyrido[3,2-d]pyrimidine, have been shown to proceed effectively, with O- and S-nucleophiles readily displacing leaving groups at activated positions. For this compound, these transformations would likely proceed under standard SNAr conditions, providing access to a variety of ethers and thioethers with potential applications in drug discovery.

Cyanation Reactions

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to carboxylic acids, amides, and amines. The conversion of this compound to 5-cyanopyrido[4,3-d]pyrimidine can be envisioned through nucleophilic substitution using a cyanide source, such as sodium or potassium cyanide. However, transition metal-catalyzed methods, particularly those employing copper or palladium catalysts, are often more efficient and tolerant of other functional groups for the cyanation of heteroaryl halides. For instance, copper-catalyzed cyanation of 5-bromopyrimidine using potassium ferrocyanide (K₄[Fe(CN)₆]) has been reported to be effective, suggesting a viable route for the cyanation of the subject compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is widely used to form biaryl and heteroaryl-aryl linkages. It is anticipated that this compound would be a competent substrate in Suzuki-Miyaura couplings. Studies on analogous systems, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have demonstrated successful palladium-catalyzed coupling with various arylboronic acids. google.com The typical reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or K₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water). The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrimidines This table is based on data for related bromo-pyrimidine compounds and represents expected conditions for this compound.

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneData not available
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterData not available
33-Furylboronic acidPd₂(dba)₃ / LigandCs₂CO₃DMEData not available

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the synthesis of substituted alkynes. This compound is expected to undergo Sonogashira coupling to afford 5-alkynylpyrido[4,3-d]pyrimidines. The reaction is broadly applicable to a wide range of brominated pyridines and pyrimidines. The standard conditions employ a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which often also serves as the solvent. The reaction mechanism involves separate but interconnected palladium and copper catalytic cycles.

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles This table is based on data for related bromo-pyridine and bromo-pyrimidine compounds and represents expected conditions for this compound.

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NDMFData not available
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIi-Pr₂NHTHFData not available
31-HeptynePd(OAc)₂ / LigandCuIK₂CO₃Acetonitrile (B52724)Data not available

Heck Reaction

The Heck reaction is a cornerstone of carbon-carbon bond formation, providing a powerful method for the alkenylation of aryl halides. organic-chemistry.org For this compound, the C-Br bond at the 5-position is the reactive site for this palladium-catalyzed transformation. The reaction couples the pyridopyrimidine core with a variety of alkenes in the presence of a palladium catalyst and a base. organic-chemistry.org

The catalytic cycle typically begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming a Pd(II) complex. libretexts.org This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond. libretexts.org The final steps involve a β-hydride elimination to release the alkenylated product and regeneration of the Pd(0) catalyst by reductive elimination in the presence of a base. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. While phosphine ligands are common, various ligand-free systems have also been developed. organic-chemistry.orgnih.gov The reactivity of aryl bromides in Heck reactions is generally higher than that of aryl chlorides but lower than aryl iodides. researchgate.net

Table 1: Representative Conditions for the Heck Reaction of this compound The following data are representative examples based on typical conditions for related heteroaryl bromides, as specific experimental data for this substrate is not widely published.

Alkene PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Product
StyrenePd(OAc)2 / PPh3K2CO3DMF/H2O80-1005-Styrylpyrido[4,3-d]pyrimidine
n-Butyl acrylatePd(OAc)2NaOAcDMF100-120n-Butyl (E)-3-(pyrido[4,3-d]pyrimidin-5-yl)acrylate
CyclohexenePd(OAc)2 / P(o-tol)3Et3NAcetonitrile805-(Cyclohex-1-en-1-yl)pyrido[4,3-d]pyrimidine

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the coupling of this compound with a wide array of primary and secondary amines. The development of sophisticated, electron-rich, and sterically hindered phosphine ligands has been critical to the broad applicability of this method, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.orgorganic-chemistry.org

The mechanism is analogous to other palladium-catalyzed cross-coupling reactions. libretexts.org It involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is the reductive elimination from this complex to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or weaker bases like cesium carbonate (Cs₂CO₃) being commonly employed, depending on the substrate's functional group tolerance. researchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound The following data are representative examples based on typical conditions for related heteroaryl bromides, as specific experimental data for this substrate is not widely published.

Amine PartnerCatalyst / LigandBaseSolventTemperature (°C)Expected Product
MorpholinePd2(dba)3 / BINAPNaOt-BuToluene80-1105-(Morpholin-4-yl)pyrido[4,3-d]pyrimidine
AnilinePd(OAc)2 / XPhosCs2CO31,4-Dioxane100N-Phenylpyrido[4,3-d]pyrimidin-5-amine
n-HexylaminePd(OAc)2 / RuPhosK3PO4Toluene100N-(n-Hexyl)pyrido[4,3-d]pyrimidin-5-amine

Electrophilic Substitution Reactions on the Pyrido[4,3-d]pyrimidine Ring System

The pyrido[4,3-d]pyrimidine scaffold is an electron-deficient heterocyclic system. The presence of three electronegative nitrogen atoms significantly reduces the electron density of the aromatic rings, thereby deactivating them towards electrophilic aromatic substitution. gcwgandhinagar.comresearchgate.net This effect is analogous to the low reactivity of pyridine and pyrimidine towards electrophiles. organicchemistrytutor.com

Any attempted electrophilic substitution reaction (e.g., nitration, halogenation, sulfonation) would likely require harsh, forcing conditions. Furthermore, under the acidic conditions often required for such reactions, one or more of the basic nitrogen atoms would become protonated, forming a pyridinium-like cation. This positive charge would further deactivate the ring system, making electrophilic attack even more difficult. gcwgandhinagar.com The reaction is more likely to proceed through functionalization of the existing bromo-substituent via the cross-coupling reactions described above rather than through direct C-H activation via electrophilic substitution.

Metalation and Organometallic Transformations

The most significant organometallic transformation for this compound is the metal-halogen exchange. wikipedia.org This reaction allows for the conversion of the C-Br bond into a C-metal bond, typically a C-Li bond, thereby reversing the polarity at the C-5 position and transforming it into a potent nucleophilic site. researchgate.net

The exchange is typically carried out at low temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (THF) using a strong organolithium base, such as n-butyllithium or tert-butyllithium. tcnj.edu The reaction is generally fast, often proceeding more rapidly than potential side reactions. wikipedia.org The resulting 5-lithio-pyrido[4,3-d]pyrimidine is a powerful intermediate that can be trapped with a wide range of electrophiles to install new functional groups at the 5-position. Potential electrophiles include:

Aldehydes and ketones (to form secondary and tertiary alcohols)

Carbon dioxide (to form a carboxylic acid)

Alkyl halides (to form C-C bonds)

Isocyanates (to form amides)

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. A classic example of such a transformation is radical-mediated hydrodehalogenation. organic-chemistry.org This is commonly achieved using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). organic-chemistry.org

The mechanism proceeds via a radical chain reaction. The initiator generates a tributyltin radical (Bu₃Sn•), which abstracts the bromine atom from the pyridopyrimidine ring to form a 5-pyrido[4,3-d]pyrimidinyl radical and tributyltin bromide. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product, pyrido[4,3-d]pyrimidine, and regenerating the tributyltin radical to continue the chain. organic-chemistry.org Due to the toxicity of organotin compounds, alternative, less toxic reducing agents such as tris(trimethylsilyl)silane (TTMSS) or various light-mediated protocols have been developed for similar transformations. acs.org

Reaction Kinetics and Thermodynamic Studies

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles from studies of related systems can be applied.

For palladium-catalyzed reactions like the Heck and Buchwald-Hartwig couplings, the kinetics are complex and depend on multiple factors, including the substrate, catalyst, ligand, base, and temperature. The rate-determining step can vary; in many cases, the initial oxidative addition of the aryl bromide to the Pd(0) center is rate-limiting. researchgate.netnih.gov The electronic properties and steric bulk of the phosphine ligands play a crucial role in modulating the rates of both the oxidative addition and the subsequent reductive elimination steps. organic-chemistry.org For instance, electron-rich and bulky ligands generally accelerate both of these key steps, leading to higher catalytic turnover frequencies.

Derivatization Strategies and Structure Reactivity Relationship Srr Investigations

Design Principles for Novel Pyrido[4,3-d]pyrimidine (B1258125) Analogues

The design of new analogues based on the pyrido[4,3-d]pyrimidine scaffold is often guided by its recognition as a privileged heterocyclic system in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govencyclopedia.pub The core structure serves as a versatile template that can be strategically modified to interact with specific biological targets. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The pyrido[4,3-d]pyrimidine nucleus can be seen as a bioisostere of other purine-like scaffolds, allowing for the transfer of binding motifs from known active compounds to this new core.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict the binding modes of potential ligands. This allows for the rational design of substituents that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with key residues in the active site. For instance, in the design of kinase inhibitors, substituents are often chosen to interact with the hinge region of the ATP-binding pocket. nih.gov

Exploration of Chemical Space: A key principle is the systematic exploration of the chemical space around the core scaffold by introducing a diverse range of substituents at various positions. This helps in building a comprehensive structure-activity relationship (SAR) and identifying key structural features responsible for biological activity.

Functionalization at Various Positions of the Core Scaffold

The 5-Bromopyrido[4,3-d]pyrimidine core offers multiple positions for functionalization, allowing for the generation of a wide array of derivatives. The reactivity of each position is influenced by the electronic properties of the fused ring system.

Common functionalization strategies include:

Positions 2 and 4: These positions on the pyrimidine (B1678525) ring are often activated for nucleophilic substitution. A common approach involves the chlorination of the corresponding pyrimidone precursors using reagents like phosphorus oxychloride (POCl₃), yielding 2,4-dichloro intermediates. nih.gov The greater reactivity of the C4 position often allows for selective substitution. These chloro groups can then be displaced by a variety of nucleophiles, including amines, anilines, and alkoxides, to introduce diverse functionalities. nih.govnih.gov

Position 5: The bromine atom at this position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl groups, Sonogashira coupling for the installation of alkynyl moieties, and Buchwald-Hartwig amination for the formation of C-N bonds. nih.gov

Position 6 and 8 (Nitrogen atoms): The nitrogen atoms in the pyridine (B92270) ring can be functionalized through alkylation or arylation reactions, although this is less commonly reported compared to substitutions on the carbon framework.

Position 7: The pyridine ring can also be a site for substitution, often requiring specific synthetic strategies to achieve regioselectivity.

The following table summarizes some of the key reactions used for the functionalization of the broader pyrido[4,3-d]pyrimidine scaffold, which are applicable to the 5-bromo derivative.

PositionReaction TypeReagents and ConditionsIntroduced Functionality
C2, C4 Nucleophilic Aromatic SubstitutionVarious nucleophiles (amines, anilines, alkoxides) on 2,4-dichloro precursorsAmino, anilino, alkoxy groups
C4 Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst, base on 4-chloro or 4-triflate precursorsAryl, heteroaryl groups
C4 Buchwald-Hartwig AminationAmines, Pd catalyst, base on 4-chloro or 4-triflate precursorsSubstituted amino groups
C4 Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, base on 4-chloro or 4-triflate precursorsAlkynyl groups
C5 Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseAryl, heteroaryl groups
C5 Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseAlkynyl groups
C5 Buchwald-Hartwig AminationAmines, Pd catalyst, baseSubstituted amino groups

Impact of Substituents on Electronic Properties and Chemical Reactivity

The electronic properties of the this compound system are significantly influenced by the inherent electron-deficient nature of the pyrimidine and pyridine rings, as well as the presence of the bromine atom at the 5-position. Substituents at different positions can further modulate these properties, thereby affecting the molecule's chemical reactivity and biological activity.

Electron-Withdrawing Groups (EWGs): The bromine atom at C5 is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic attack at other positions. The introduction of additional EWGs will further enhance this effect.

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups, such as amino or alkoxy groups, at positions 2 or 4 can increase the electron density of the ring system. rsc.org This can influence the reactivity of other positions and can also be crucial for forming specific hydrogen bonds with biological targets. rsc.org

Impact on Reactivity: The electronic nature of the substituents dictates the regioselectivity of further reactions. For instance, the presence of an EDG on the pyrimidine ring might influence the outcome of electrophilic aromatic substitution on the pyridine ring, should such a reaction be feasible. In the context of palladium-catalyzed cross-coupling reactions at the 5-position, the electronic properties of the substituent at other positions can influence the reaction kinetics.

The Hammett parameter (σ) is a useful tool for quantifying the electronic effect of substituents on the reactivity of aromatic systems. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The correlation of reaction rates or biological activity with Hammett parameters can provide valuable insights into the structure-reactivity relationship.

Regioselectivity and Stereoselectivity in Derivatization Processes

Achieving regioselectivity is a critical aspect of the derivatization of the this compound scaffold, ensuring the desired isomer is obtained.

Inherent Reactivity: The intrinsic electronic properties of the heterocyclic system often dictate the regioselectivity of reactions. For example, in the 2,4-dichlorinated intermediate, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.

Directed Ortho-Metalation (DoM): This strategy can be employed to achieve regioselective functionalization of the pyridine ring. A directing group can guide the deprotonation of a specific ortho-position with a strong base, followed by quenching with an electrophile.

Catalyst and Ligand Control: In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligands can influence the regioselectivity, particularly if there are multiple reactive sites.

Stereoselectivity: When introducing chiral centers, controlling the stereoselectivity of the reaction is paramount. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing stereospecific reactions. For instance, if a substituent with a stereocenter is introduced, diastereomers may be formed, requiring separation or stereoselective synthesis.

Synthetic Accessibility of Diverse Chemical Libraries

The development of efficient and versatile synthetic routes is essential for generating diverse chemical libraries of this compound analogues for high-throughput screening and SAR studies.

Convergent vs. Linear Synthesis: Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, are often preferred over linear syntheses for building libraries, as they allow for greater diversity in the final products.

Multi-Component Reactions (MCRs): MCRs are highly efficient for generating molecular diversity as they allow for the formation of complex molecules from three or more starting materials in a single step. orgchemres.orgorgchemres.org The development of MCRs for the synthesis of the pyrido[4,3-d]pyrimidine core would significantly enhance the accessibility of diverse libraries. orgchemres.org

Solid-Phase Synthesis: This technique can be employed for the parallel synthesis of a large number of analogues, where the starting material is attached to a solid support, and reagents are added in a sequential manner.

Late-Stage Functionalization: The ability to introduce diverse substituents in the later stages of the synthesis is highly advantageous for library production. The bromine atom at the 5-position is ideal for this purpose, allowing for a common intermediate to be converted into a wide range of final products through various cross-coupling reactions.

Derivatization for Analytical Enhancement and Characterization

Derivatization can also be employed to enhance the analytical properties of this compound analogues, facilitating their detection and characterization.

Introduction of Reporter Groups: For certain applications, it may be beneficial to introduce a reporter group, such as a fluorophore or a chromophore, into the molecule. This can be achieved through standard functionalization reactions. The resulting derivatives can be used in fluorescence-based assays or for imaging studies.

Mass Spectrometry (MS) Tagging: Derivatization with a charged or easily ionizable group can improve the sensitivity of detection by mass spectrometry. For instance, a permanently charged group can enhance ionization efficiency in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS. nih.gov

NMR Spectroscopy: The introduction of specific isotopes, such as ¹⁹F, can provide a sensitive handle for NMR analysis, particularly for studying protein-ligand interactions. The unique chemical shift of ¹⁹F makes it a powerful probe in complex biological samples.

The characterization of novel derivatives relies on a combination of standard analytical techniques, including:

Analytical TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, and other nuclei provide detailed information about the molecular structure, connectivity, and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS) of the compound.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.
X-ray Crystallography Provides the definitive three-dimensional structure of crystalline compounds.

Computational Chemistry and Theoretical Characterization of 5 Bromopyrido 4,3 D Pyrimidine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. tandfonline.comnih.gov These methods allow for the accurate prediction of molecular orbitals, charge distribution, and reactivity, providing a theoretical framework for understanding the chemical behavior of 5-Bromopyrido[4,3-d]pyrimidine.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the fused ring system is expected to influence the energies of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms are anticipated to be regions of negative potential (red/yellow), indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms and the region around the bromine atom may exhibit positive potential (blue), suggesting susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative)
ParameterValue
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.75
HOMO-LUMO Gap (eV)5.10

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness signifies resistance to change in electron distribution. The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most likely to participate in chemical reactions. For this compound, the carbon atom attached to the bromine is a potential site for nucleophilic substitution, and the nitrogen atoms are likely sites for electrophilic attack.

Table 2: Global Reactivity Descriptors of this compound (Illustrative)
DescriptorValue
Electronegativity (χ)4.30
Chemical Hardness (η)2.55
Global Electrophilicity Index (ω)3.62

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis can reveal subtle variations in its three-dimensional structure. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including vibrational modes and interactions with solvent molecules. nih.govresearchgate.net MD simulations are particularly useful for understanding how the molecule might behave in a biological environment, such as the active site of a protein. These simulations can reveal stable conformations and the flexibility of different parts of the molecule, which are important for its potential biological activity. nih.gov

Prediction of Spectroscopic Parameters for Advanced Structural Elucidation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. tandfonline.com Theoretical calculations can provide simulated spectra for various techniques, including:

Nuclear Magnetic Resonance (NMR): Prediction of 1H and 13C chemical shifts.

Infrared (IR) and Raman Spectroscopy: Calculation of vibrational frequencies and intensities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Simulation of electronic transitions and absorption maxima.

These predicted spectra can be compared with experimental data to confirm the structure of synthesized this compound and to assign specific spectral features to corresponding structural elements.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
Spectroscopic TechniquePredicted ParameterValue
1H NMRChemical Shift (ppm)7.5 - 9.0
13C NMRChemical Shift (ppm)110 - 160
IRC=N Stretch (cm-1)~1600
UV-Visλmax (nm)~280, ~320

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products. This analysis provides valuable information about the reaction kinetics and the feasibility of different reaction pathways. For example, modeling the nucleophilic substitution of the bromine atom can help in understanding the reactivity of this position and in designing synthetic routes to novel derivatives. nih.gov

In Silico Studies of Molecular Interactions

In silico methodologies, including molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the molecular interactions of heterocyclic compounds like pyrido[4,3-d]pyrimidines. While specific computational studies focusing exclusively on this compound are not extensively documented in the public domain, a wealth of information can be derived from the computational analysis of structurally related pyrido[4,3-d]pyrimidine (B1258125) and pyrido[3,4-d]pyrimidine (B3350098) derivatives. These studies provide crucial insights into the binding modes and interaction patterns of this class of compounds with various biological targets.

Molecular docking simulations have been instrumental in predicting the binding affinities and orientations of pyrido[4,3-d]pyrimidine derivatives within the active sites of protein targets. For instance, in the context of KRAS-G12D inhibitors, molecular docking studies revealed that the pyrido[4,3-d]pyrimidine core can serve as a scaffold for designing potent and selective inhibitors. nih.govmdpi.com These simulations have highlighted the importance of specific substitutions on the core structure for achieving desired interactions.

One study on novel KRAS-G12D inhibitors designed compounds with a pyrido[4,3-d]pyrimidine core. nih.govmdpi.com Molecular docking of these derivatives into the KRAS-G12D protein (PDB: 7RPZ) elucidated key binding modes. For example, a derivative, compound 10c, demonstrated the formation of critical hydrogen bonds between its protonated 3,8-diazabicyclo[3.2.1]octane moiety and the amino acid residues Asp12 and Gly60 of the protein. nih.govmdpi.com Another potent enzymatic inhibitor from the same study, 10k, was shown to interact with Glu92 and His95 through its homopiperazine (B121016) group. nih.govmdpi.com

Similarly, computational studies on pyrido[3,4-d]pyrimidine derivatives as inhibitors of Monopolar spindle 1 (Mps1) kinase have provided a detailed understanding of their interaction mechanisms. researchgate.netnih.gov Through a combination of molecular docking and molecular dynamics simulations, researchers have identified key amino acid residues in the Mps1 active site that are crucial for inhibitor binding. researchgate.netnih.gov These studies indicated that van der Waals interactions and nonpolar solvation energies are the primary drivers for the favorable binding of these inhibitors. researchgate.netnih.gov

The following table summarizes the key interactions observed in molecular docking studies of pyrido[4,3-d]pyrimidine and related derivatives with their respective protein targets.

Compound/Derivative ClassProtein TargetKey Interacting ResiduesType of Interaction
Pyrido[4,3-d]pyrimidine derivativesKRAS-G12DAsp12, Gly60, Glu92, His95Hydrogen Bonding
Pyrido[3,4-d]pyrimidine derivativesMps1 KinaseI531, V539, M602, C604, N606, I607, L654, I663, P673van der Waals, Nonpolar
Pyrido[3,4-d]pyrimidine derivativesMps1 KinaseG605, K529Hydrogen Bonding

Molecular dynamics simulations further complement the findings from molecular docking by providing insights into the dynamic stability of the ligand-protein complexes. researchgate.netnih.gov For the Mps1 inhibitors, these simulations helped to validate the binding modes predicted by docking and confirmed the stability of the hydrogen bonds formed between the inhibitors and the protein. researchgate.netnih.gov The analysis of the simulation trajectories revealed that stable hydrogen bonds with residues such as G605 and K529 are conducive to the inhibitory activity. researchgate.netnih.gov

The following table outlines the computational methods often employed in the study of such molecular interactions.

Computational MethodPurposeKey Information Obtained
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Binding affinity (scoring functions), binding mode, key interacting residues.
Molecular Dynamics SimulationSimulates the time-dependent behavior of a molecular system.Stability of ligand-protein complex, conformational changes, detailed interaction patterns over time.
MM/GBSA(Molecular Mechanics/Generalized Born Surface Area)Calculation of binding free energies.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Precise Molecular Geometry

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule. For a compound like 5-Bromopyrido[4,3-d]pyrimidine, this technique would provide exact bond lengths, bond angles, and torsion angles, revealing the planarity of the fused heterocyclic ring system.

While the specific crystal structure of this compound is not widely reported, analysis of closely related structures, such as isothiazolo[4,3-d]pyrimidine (B8781686) and triazolo[1,5-a]pyrimidine analogues, demonstrates the power of this technique. researchgate.netresearchgate.net For instance, in a related brominated triazolopyrimidine, X-ray analysis identified not only the molecular geometry but also the specific intermolecular interactions governing the crystal packing, including C—H⋯N hydrogen bonds, π–π stacking interactions, and Br⋯N halogen bonds. researchgate.net Such analysis for this compound would be crucial for understanding its solid-state behavior and potential for polymorphism.

Table 1: Information Obtainable from X-ray Crystallography of this compound

Parameter Description Significance
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-N, C-Br). Confirms covalent structure and provides insight into bond order and hybridization.
Bond Angles Angles between adjacent bonds. Defines the geometry of the heterocyclic rings and substituents.
Planarity Dihedral angles within the fused ring system. Determines if the pyridopyrimidine core is flat or distorted.
Intermolecular Forces Non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking). researchgate.net Explains crystal packing, melting point, and solubility.

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides fundamental data for crystal identification and analysis. |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a synthesized compound with high accuracy and precision. For this compound, HRMS provides an experimental mass measurement that can be compared to the calculated theoretical mass, typically within a few parts per million (ppm), to verify the molecular formula (C₇H₄BrN₃).

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two distinct peaks in the mass spectrum for the molecular ion: an [M]⁺ peak and an [M+2]⁺ peak of almost identical intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov This technique is routinely used in the characterization of heterocyclic compounds to confirm that the desired reaction has occurred and that the product has the correct elemental formula. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Advanced 1D and 2D NMR experiments provide a complete picture of the carbon and proton framework of the molecule.

While standard one-dimensional ¹H and ¹³C NMR provide initial information, 2D NMR techniques are necessary for the unequivocal assignment of all signals in the this compound structure. The complete assignment for related pyrido[4,3-d]pyrimidine (B1258125) derivatives has been achieved using such methods. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would reveal the connectivity between the protons on the pyridine (B92270) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of carbon atoms that bear a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, confirming the fusion of the pyridine and pyrimidine (B1678525) rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Position Atom Predicted δ (ppm) Key HMBC Correlations
2 H ~9.2 C4, C8a
4 H ~9.4 C2, C5, C8a
7 H ~7.8 C5, C8a
8 H ~9.0 C6, C8a
2 C ~155 H4
4 C ~158 H2
5 C ~120 H4, H7
7 C ~125 H8
8 C ~152 H7
4a C ~150 H2, H4

Note: Chemical shifts are estimates based on the general structure and may vary based on solvent and other conditions.

Solid-State NMR (SSNMR) provides structural information about molecules in their solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR can probe the local environment of atoms within a crystal lattice. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net

For nitrogen-containing heterocycles, ¹³C and ¹⁵N SSNMR experiments are highly informative. rsc.orgipb.pt Different polymorphs of this compound would exhibit distinct chemical shifts due to differences in molecular packing and intermolecular interactions (e.g., hydrogen or halogen bonds) in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra. SSNMR can therefore be used to identify, characterize, and quantify different polymorphic forms, which is critical in pharmaceutical development as different polymorphs can have different stabilities and bioavailabilities. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies at which it vibrates, making these techniques excellent for functional group identification. The analysis of brominated pyridine derivatives by these methods is well-established. nih.govjconsortium.com

For this compound, the spectra would be dominated by vibrations from the fused aromatic ring system.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the pyridine and pyrimidine rings create a complex series of bands in the fingerprint region (approx. 1600-1400 cm⁻¹).

Ring breathing modes: These vibrations involve the expansion and contraction of the entire ring system and are often strong in Raman spectra.

C-H in-plane and out-of-plane bending: Found in the 1300-650 cm⁻¹ region.

C-Br stretching: The vibration associated with the carbon-bromine bond is expected to appear at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 FT-IR, Raman
Aromatic C=C / C=N Stretch 1610 - 1450 FT-IR, Raman
Aromatic Ring Vibrations 1500 - 1300 FT-IR, Raman
C-H Bending (out-of-plane) 900 - 700 FT-IR

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The fused aromatic system of this compound acts as a chromophore, giving rise to characteristic absorption bands. The spectra of pyrimidine and pyridine show strong absorptions in the UV region. researchgate.netresearchgate.net

Two main types of electronic transitions are expected for this molecule:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated heterocyclic system. These transitions are typically observed below 300 nm.

n → π* Transitions: These are lower-energy, lower-intensity absorptions that involve promoting an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to an antibonding π* orbital. These transitions often appear at longer wavelengths (>300 nm) as a shoulder on the more intense π → π* bands.

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the presence of substituents. The bromine atom, through its inductive and resonance effects, can subtly modify the energy levels of the molecular orbitals, potentially causing a shift in the absorption bands compared to the unsubstituted parent compound. researchgate.net

Chromatographic Methods for Purity and Isomer Separation

Chromatography is an indispensable tool for the purification, purity assessment, and separation of isomers of this compound. Given the potential for side-products and isomeric impurities during its synthesis, robust chromatographic methods are essential for ensuring the quality and specificity of the compound.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing non-volatile compounds like pyridopyrimidine derivatives. researchgate.netrjptonline.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for purity determination and is considered a priority method for the analysis of pyrimidine-containing active pharmaceutical ingredients (APIs). rjptonline.org The separation is typically achieved using a nonpolar stationary phase (such as C18 or C8 silica (B1680970) gel) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the pyridopyrimidine core.

The separation of isomers, which may have very similar physical properties, presents a significant analytical challenge. Positional isomers of substituted pyridines can be resolved using specialized HPLC techniques, such as those that exploit hydrogen-bonding interactions with the stationary phase. sielc.com For derivatives of this compound that may exist as enantiomers, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) to selectively interact with each enantiomer, enabling their separation and quantification. sigmaaldrich.commdpi.com

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives or after a suitable derivatization process. It is a powerful method for determining the presence of residual solvents and certain impurities.

Table 1: Typical Chromatographic Methods for Analysis of Pyridopyrimidine Derivatives
TechniqueStationary PhaseTypical Mobile PhaseDetectionApplication
RP-HPLCODS (C18), C8Acetonitrile/Water or Methanol/Water (Gradient or Isocratic)UV-Vis (e.g., 240-270 nm)Purity Assessment, Quantification of Related Substances
Chiral HPLCChiral Stationary Phases (CSPs) (e.g., polysaccharide-based)Heptane/Ethanol or other non-polar/polar mixturesUV-VisSeparation and Quantification of Enantiomers
Hydrogen-Bonding HPLCSHARC™ or similarAcetonitrile/Methanol with additives (e.g., Formic Acid)UV-Vis, LC/MSSeparation of Positional Isomers
Gas Chromatography (GC)Capillary columns (e.g., DB-5, HP-1)Inert Carrier Gas (e.g., Helium, Nitrogen)Flame Ionization (FID), Mass Spectrometry (MS)Analysis of volatile impurities, residual solvents

Emerging Analytical Techniques (e.g., AFM, SIMS) for Surface and Microstructural Analysis

The solid-state characteristics of this compound, such as its surface topography, chemical homogeneity, and crystal form, are critical determinants of its performance in various applications. Emerging high-resolution surface analytical techniques provide nanoscale insights into these properties.

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique for imaging surfaces at the nanometer scale. azom.com Unlike electron microscopy, AFM does not require a vacuum environment or a conductive coating, making it ideal for characterizing organic materials like this compound. atomfair.com It is extensively used to analyze thin films, providing quantitative data on surface roughness, grain size, and morphology. atomfair.comcreative-biostructure.com AFM phase imaging can differentiate between crystalline and amorphous regions on the surface, which is crucial for understanding the material's physical stability and performance in electronic devices. atomfair.com

Table 2: Surface and Microstructural Parameters Measurable by Atomic Force Microscopy (AFM)
ParameterAFM ModeSignificance
Surface TopographyContact/Tapping ModeProvides a 3D visualization of the surface features.
Root-Mean-Square (RMS) RoughnessImaging AnalysisQuantifies surface smoothness, affecting interfacial contact and device performance. unileoben.ac.at
Grain/Domain SizeImaging AnalysisInfluences charge transport properties in organic semiconductor films. atomfair.com
Phase SeparationPhase ImagingDistinguishes between amorphous and crystalline regions, impacting stability and activity.
Local ConductivityConductive AFM (C-AFM)Maps the electrical conductivity across the surface for electronic applications. unileoben.ac.at

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface-specific analytical technique used for chemical imaging. acs.org It bombards the sample surface with a primary ion beam, causing secondary ions to be ejected from the top few nanometers. These ions are analyzed by a time-of-flight mass spectrometer, generating detailed mass spectra and high-resolution chemical maps of the surface. phi.com In the pharmaceutical industry, ToF-SIMS is used to map the distribution of active pharmaceutical ingredients (APIs) and excipients in solid dosage forms, identify different polymorphic forms, and detect surface contamination with exceptional sensitivity. acs.orgnih.govchemrxiv.org For this compound, ToF-SIMS could be employed to verify the chemical uniformity of a thin film, analyze the composition of crystal faces, or ensure the purity of the surface in a formulated product.

Table 3: Applications of ToF-SIMS in Material and Pharmaceutical Analysis
ApplicationInformation ObtainedRelevance to this compound
Chemical MappingLateral distribution of specific molecules on a surface. phi.comEnsuring homogeneity in thin films or solid formulations.
Polymorph IdentificationDistinctive fragment patterns for different crystal forms. acs.orgQuality control of solid-state form, which affects solubility and bioavailability.
Contamination AnalysisIdentification of trace-level surface impurities.Verifying surface cleanliness and detecting manufacturing residues.
Depth ProfilingChemical composition as a function of depth.Characterizing layered structures or coatings.

Applications and Emerging Roles of 5 Bromopyrido 4,3 D Pyrimidine

As a Strategic Building Block in Organic Synthesis

The utility of 5-Bromopyrido[4,3-d]pyrimidine as a synthetic intermediate is primarily due to the reactivity of its carbon-bromine bond. This feature allows for the application of various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more elaborate molecular architectures. This versatility makes it a key precursor in the generation of libraries of new chemical entities for screening and development.

The this compound core serves as an excellent starting point for building fused and polycyclic heterocyclic systems. These complex structures are often sought after in drug discovery due to their rigid conformations and ability to present functional groups in a well-defined three-dimensional space. orgchemres.orgorgchemres.org The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

For instance, 5-bromopyrido[4,3-d]pyrimidin-4(3H)-one has been used as a key building block in the synthesis of more complex derivatives. In one example, it was reacted with (3,4-dimethoxyphenyl)boronic acid in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base (K₂CO₃) to yield the corresponding 5-aryl substituted product. This reaction demonstrates the facility with which the bromo group can be replaced by an aryl moiety, effectively extending the conjugated system and building a more complex polycyclic structure. The general importance of the pyrido[4,3-d]pyrimidine (B1258125) scaffold is further highlighted by its use as a starting material in the multi-step synthesis of various derivatives. researchgate.net

The electron-withdrawing nature of the pyrimidine (B1678525) ring makes it a desirable component in the design of functional π-conjugated organic materials. researchgate.net When incorporated into donor-π-acceptor (D–π–A) architectures, the pyrimidine moiety can effectively modulate the electronic properties of the molecule. Such materials have potential applications in advanced technologies, including light-emitting diodes and dye-sensitized solar cells. researchgate.net

While direct application of this compound in this context is an area of emerging research, its structure is highly promising. The bromo group provides a convenient site for introducing donor groups via cross-coupling reactions, making it an ideal precursor for D–π–A type dyes. The synthesis of novel dyes bearing a pyrimidine unit as the electron-accepting group has been successfully achieved through methods like the Suzuki cross-coupling reaction, underscoring the potential of halogenated pyrimidine building blocks in materials science. researchgate.net

Role in Catalysis (e.g., as Ligand or Organocatalyst)

The exploration of pyridopyrimidine derivatives in the field of catalysis is a developing area. The presence of multiple nitrogen atoms in the ring system provides potential coordination sites for metal centers, suggesting a possible role as ligands in organometallic catalysis. Furthermore, the unique electronic properties of the heterocyclic core could be harnessed in organocatalysis.

A notable example from the broader class of related compounds involves bis-(pyridodipyrimidines), which have been effectively used as redox catalysts. These compounds have been shown to oxidize alcohols to their corresponding ketones, demonstrating that the pyridopyrimidine framework can actively participate in catalytic transformations. nih.gov This finding suggests a potential, yet to be fully explored, for this compound and its derivatives to be developed as novel ligands or organocatalysts.

Photophysical Applications (e.g., Fluorescence Probes)

Molecules with tunable fluorescence properties are in high demand for applications such as bio-imaging and chemical sensing. The photophysical characteristics of pyrimidine-containing dyes have been shown to be of significant interest. For example, donor-π-acceptor dyes incorporating a pyrimidine unit exhibit fluorescence emission spectra that are highly dependent on the polarity of the solvent. researchgate.net This solvatochromic behavior is a key feature for fluorescence probes designed to report on the local microenvironment. The synthesis of such dyes often relies on the coupling of donor and acceptor moieties, a role for which this compound is well-suited as a precursor. researchgate.net

Exploration of Molecular Recognition and Ligand-Target Interaction Studies

The pyrido[4,3-d]pyrimidine scaffold is a prominent "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases. nih.govnih.govnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets. nih.govnih.gov The pyrido[4,3-d]pyrimidine core acts as a bioisostere for the purine (B94841) ring of ATP, allowing it to bind in the highly conserved ATP-binding pocket of kinases.

Molecular docking and structure-activity relationship (SAR) studies have been instrumental in elucidating how these compounds interact with their targets. For example, in the development of inhibitors for the KRAS-G12D mutant protein, a driver of many cancers, derivatives containing the pyrido[4,3-d]pyrimidine core were designed and evaluated. nih.govnih.govresearchgate.net Docking studies revealed that these inhibitors form critical hydrogen bonds with key amino acid residues in the protein's binding pocket. Specifically, interactions with residues such as Asp12, Gly60, Glu92, and His95 have been identified as crucial for stabilizing the ligand-protein complex. nih.govresearchgate.net The specific substituents attached to the core, often via synthetic handles like the 5-bromo position, are critical for achieving potency and selectivity. nih.gov

The therapeutic potential of pyrido[4,3-d]pyrimidine derivatives is substantiated by quantitative in vitro enzyme inhibition assays. These studies provide crucial data, such as the half-maximal inhibitory concentration (IC₅₀), which measures the potency of a compound in inhibiting a specific enzyme.

Derivatives of the pyrido[4,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several cancer-related kinases. In studies targeting the KRAS-G12D oncoprotein, a lead compound (designated 10k) featuring a tetrahydropyrido[3,4-d]pyrimidine core showed potent enzymatic inhibition with an IC₅₀ value of 0.009 µM. nih.govresearchgate.net Another compound (10c) from the same study, while showing weaker enzymatic inhibition (IC₅₀ > 10 µM), displayed strong anti-proliferative activity in cancer cells (IC₅₀ = 1.40 µM), highlighting the complex relationship between direct enzyme inhibition and cellular effects. nih.govresearchgate.net Similarly, related pyridopyrimidine structures have shown potent inhibition against other kinases like VEGFR-2 and HER-2. mdpi.comnih.gov

Compound ClassTarget Enzyme/Cell LineReported IC₅₀ (µM)Reference
Tetrahydropyrido[3,4-d]pyrimidine Derivative (10k)KRAS-G12D (enzymatic)0.009 nih.govresearchgate.net
Tetrahydropyrido[3,4-d]pyrimidine Derivative (10c)Panc1 (KRAS-G12D cell line)1.40 nih.govresearchgate.net
Non-fused Cyanopyridone (5a)VEGFR-2 (enzymatic)0.217 mdpi.com
Non-fused Cyanopyridone (5e)VEGFR-2 (enzymatic)0.124 mdpi.com
Non-fused Cyanopyridone (5a)HER-2 (enzymatic)0.168 mdpi.com
Non-fused Cyanopyridone (5e)HER-2 (enzymatic)0.077 mdpi.com
Pyrido[3,4-d]pyrimidine (B3350098) AnalogueCXCR20.11 nih.gov

Receptor Binding and Ligand Affinity Profiling (in vitro)

While direct receptor binding and ligand affinity data for this compound are not extensively documented in publicly available literature, the broader family of pyrido[4,3-d]pyrimidines and its isomers have been profiled against numerous biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs). The substitution pattern on the core scaffold is a critical determinant of both potency and selectivity. nih.gov

Studies on related pyrido[3,4-d]pyrimidine derivatives have shown that substitutions on the pyridine (B92270) ring significantly impact biological activity. For instance, in the context of CXCR2 antagonism, an unsubstituted pyrido[3,4-d]pyrimidine core displayed an IC50 value of 0.11 µM. nih.gov However, the introduction of a chloro group at the 5-position, along with other modifications, led to a complete loss of activity, highlighting the sensitivity of the receptor's binding pocket to substitutions at this position. nih.gov Conversely, derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) targeting the KRAS-G12D mutant protein showed that substitutions at position 5 could be tolerated, with an amide-containing compound (10c) demonstrating an IC50 of 1.40 μM in Panc1 cells. mdpi.com

The electronic properties of a halogen substituent can modulate the acidity or basicity of nearby nitrogen atoms, influencing hydrogen bonding capabilities, while its size can provide crucial hydrophobic or steric interactions. Fluorine-containing groups, for example, have been noted to enhance binding interactions and improve metabolic stability in related scaffolds. mdpi.com Given that bromine is a larger and more polarizable halogen, it is expected to confer distinct properties compared to chloro or fluoro analogs, potentially favoring interactions in binding pockets that can accommodate its size and engage in halogen bonding.

The table below summarizes the in vitro activity of various substituted pyrido[4,3-d]pyrimidine analogs and related isomers against different biological targets, illustrating the impact of substitutions on biological activity.

Compound ScaffoldSubstitutionTargetAssayActivity (IC₅₀)
Pyrido[3,4-d]pyrimidineUnsubstitutedCXCR2Calcium Mobilization0.11 µM nih.gov
5-Chloro-pyrido[3,4-d]pyrimidine5-ChloroCXCR2Calcium Mobilization>10 µM nih.gov
Tetrahydropyrido[3,4-d]pyrimidine5-Amide (Compound 10c)KRAS-G12D (Panc1 cells)Anti-proliferation1.40 µM mdpi.com
Tetrahydropyrido[4,3-d]pyrimidineVarious (Compound 24)Smoothened (Smo)Reporter Gene Assay3x more potent than Vismodegib nih.gov
Pyrido-pyrimidin4-Substituted (Compound 4b)EGFRKinase InhibitionSignificantly higher than Gefitinib nih.gov

Computational Studies of Protein-Ligand Interactions (e.g., Docking, MD)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for elucidating the binding modes of pyrido[4,3-d]pyrimidine derivatives at the atomic level. These studies consistently reveal that the core scaffold acts as a versatile anchor, forming key interactions within the binding sites of various proteins.

Molecular docking studies of pyrido[3,4-d]pyrimidine inhibitors targeting the kinase Mps1 have shown that the pyrimidine ring often forms crucial hydrogen bonds with residues in the hinge region of the kinase domain, such as the backbone amide of Gly605. nih.gov The pyridine portion of the scaffold and its substituents typically extend into hydrophobic pockets, where they form van der Waals interactions with nonpolar residues. nih.gov

In studies of KRAS-G12D inhibitors based on a tetrahydropyrido[3,4-d]pyrimidine core, docking simulations revealed that substituents at the 5-position can form critical hydrogen bonds. For example, the protonated moiety of a 3,8-diazabicyclo[3.2.1]octane group attached at this position was shown to interact with the side chains of the mutant Asp12 and Gly60 residues. nih.govmdpi.com This demonstrates that the 5-position is solvent-exposed and amenable to substitution with groups that can engage in specific polar interactions.

A bromine atom at the 5-position of the pyrido[4,3-d]pyrimidine scaffold would be expected to influence protein-ligand interactions in several ways:

Steric and Hydrophobic Effects: The bromine atom would occupy a specific volume within the binding pocket, potentially leading to favorable hydrophobic contacts or, conversely, steric clashes that reduce affinity.

Halogen Bonding: Bromine can act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein backbone (e.g., carbonyl groups) or specific amino acid side chains. This type of interaction can significantly enhance binding affinity and selectivity.

Modulation of Core Interactions: The electron-withdrawing nature of bromine can subtly alter the charge distribution across the entire heterocyclic system, potentially strengthening or weakening the hydrogen bonds formed by the pyrimidine ring nitrogens.

MD simulations on related protein-ligand complexes have been used to confirm the stability of binding poses predicted by docking and to analyze the dynamic behavior of the ligand in the binding site over time. nih.gov Such studies would be essential to validate the predicted binding mode of this compound and to understand the energetic contributions of its specific interactions, including any potential halogen bonds.

The following table summarizes key interactions observed in computational studies of related pyridopyrimidine scaffolds.

ScaffoldTarget ProteinKey Interacting ResiduesTypes of Interactions
Pyrido[3,4-d]pyrimidineMps1 KinaseGly605, Lys529, Cys604, Ile607Hydrogen Bonding, Hydrophobic Interactions nih.gov
Tetrahydropyrido[3,4-d]pyrimidineKRAS-G12DAsp12, Gly60, Glu92, His95Hydrogen Bonding nih.govmdpi.com
Pyrido-pyrimidinEGFR-TKNot specifiedNot specified nih.gov

Supramolecular Chemistry and Self-Assembly Phenomena

The field of supramolecular chemistry explores how molecules organize into larger, well-defined structures through non-covalent interactions. The this compound molecule possesses several features that make it a candidate for forming ordered supramolecular assemblies. These features include aromatic surfaces capable of π-π stacking, nitrogen atoms that can act as hydrogen bond acceptors, and a bromine atom that can participate in halogen bonding.

While the direct study of self-assembly for this compound is not reported, analysis of crystal structures from similar heterocyclic systems provides a basis for predicting its behavior. In the crystals of related nitrogen-containing heterocycles, intermolecular interactions such as C—H···N and C—H···O hydrogen bonds, as well as π-π stacking, are common motifs that dictate the packing of molecules. researchgate.net These interactions often lead to the formation of one-dimensional chains or two-dimensional layered structures.

The presence of a bromine atom can profoundly influence crystal packing and self-assembly. Halogen bonding (C-Br···X, where X is an electron donor like N, O, or another halogen) is a directional and specific interaction that can be exploited to engineer crystal structures. In the solid state, this compound could potentially form dimers or chains through C-Br···N interactions, where the bromine on one molecule interacts with a nitrogen atom (e.g., on the pyridine or pyrimidine ring) of a neighboring molecule. The interplay between these halogen bonds, hydrogen bonds, and π-stacking would determine the final supramolecular architecture. Studies on halogenated anilines have shown that the position of the halogen substituent significantly affects the types and strengths of intermolecular interactions observed in the crystal. researchgate.net

Although more complex self-assembly into structures like rosettes or nanotubes has been observed for other specifically designed heterocyclic systems, there is currently no evidence to suggest that a simple molecule like this compound would form such higher-order structures without further functionalization designed to promote these specific arrangements.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of the pyrido[4,3-d]pyrimidine (B1258125) core has been the subject of considerable research, but the focus is now shifting towards greener, more efficient, and scalable methods. Future work should prioritize the development of novel synthetic strategies that offer significant advantages over classical approaches.

One promising direction is the expanded use of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single pot to form the product, offer inherent atom economy and operational simplicity. nih.govrsc.org Reviews on the synthesis of pyrido[4,3-d]pyrimidines have highlighted various MCR strategies, which could be adapted and optimized for the specific synthesis of the 5-bromo derivative. nih.govrsc.org Another key area is the application of nano-catalysts . The use of magnetic nanoparticles, for instance, can facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.orgnih.gov Research has demonstrated the successful use of various nano-catalysts in the synthesis of related pyridopyrimidine scaffolds, suggesting a fertile ground for exploration. rsc.orgnih.gov Furthermore, microwave-assisted synthesis presents an opportunity to significantly reduce reaction times and potentially improve yields compared to conventional heating methods. nih.gov

Synthetic StrategyPotential Advantages for 5-Bromopyrido[4,3-d]pyrimidine Synthesis
Multi-Component Reactions (MCRs)Increased efficiency, reduced waste, operational simplicity.
Nano-catalysisCatalyst recyclability, milder reaction conditions, high yields. rsc.org
Microwave-Assisted SynthesisRapid reaction times, improved energy efficiency, potentially higher yields. nih.gov
Flow ChemistryEnhanced safety, scalability, precise control over reaction parameters. vapourtec.comacs.org

Investigation of Underutilized Reactivity Profiles

The reactivity of this compound has been predominantly exploited through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents at the C5 position for structure-activity relationship (SAR) studies in medicinal chemistry. However, the full reactive potential of this scaffold is far from realized.

Future investigations should explore less conventional transformations. The bromine atom, while excellent for cross-coupling, could also serve as a site for:

Metal-halogen exchange reactions to generate organometallic intermediates, which can then be trapped with various electrophiles, offering an alternative route to functionalization.

Radical reactions , exploring transformations initiated by radical initiators or photoredox catalysis.

Regioselective nucleophilic aromatic substitution (SNAr) reactions under specific conditions, potentially leveraging the electronic nature of the pyridopyrimidine ring system. While SNAr is common on other positions of related scaffolds, its systematic study at C5 of this specific isomer is lacking. acs.org

Furthermore, the reactivity of the pyridine (B92270) and pyrimidine (B1678525) nitrogen atoms, as well as the unsubstituted carbon positions on the ring system, remains largely unexplored. Research into selective C-H activation, electrophilic aromatic substitution under forcing conditions, or reactions involving the lone pairs of the nitrogen atoms could unveil novel chemical transformations and lead to the synthesis of unprecedented derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic chemistry from laboratory-scale batches to industrial production necessitates robust and scalable processes. Flow chemistry , where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up. vapourtec.commdpi.com While the application of flow chemistry to the synthesis of pyridopyrimidines is still emerging, its successful use for other nitrogen heterocycles demonstrates its potential. vapourtec.commdpi.com

Future research should focus on developing continuous flow processes for the key steps in the synthesis of this compound and its subsequent derivatization. This could involve packed-bed reactors with immobilized catalysts or reagents, enabling a more sustainable and efficient manufacturing process.

Integrating these flow setups with automated synthesis platforms could revolutionize the exploration of this scaffold. Automated systems can perform, purify, and analyze hundreds or thousands of reactions in parallel, dramatically accelerating the discovery of new derivatives with desired properties, whether for medicinal or material applications.

Advanced Materials Science Applications

The application of pyridopyrimidine derivatives has been overwhelmingly concentrated in the life sciences. However, their rigid, planar, and electron-deficient heterocyclic structure suggests significant, yet unexplored, potential in materials science. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and coordination with metals, while the extended π-system is conducive to interesting electronic and photophysical properties.

Future research should explore the use of this compound as a building block for:

Organic semiconductors: The pyrido[4,3-d]pyrimidine core could be incorporated into larger conjugated systems for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The bromo-substituent provides a convenient point for polymerization or for introducing other functional groups to tune the material's electronic properties.

Coordination polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridopyrimidine ring system can act as ligands to coordinate with metal ions, forming extended one-, two-, or three-dimensional structures. These materials could have applications in gas storage, catalysis, or sensing.

Functional dyes and pigments: Modification of the core structure could lead to compounds with strong absorption and emission in the visible or near-infrared regions, making them suitable for various imaging and sensing applications.

Deepening Mechanistic Understanding of Molecular Interactions and Reactivity

While many derivatives of pyridopyrimidines have been synthesized, a deep mechanistic understanding of their reactivity and molecular interactions is often lacking. Computational chemistry and advanced spectroscopic techniques offer powerful tools to fill this gap.

Future efforts should be directed towards:

In-depth computational studies: Using Density Functional Theory (DFT) and other methods to model reaction pathways, predict regioselectivity, and understand the electronic structure of this compound and its derivatives. This can guide synthetic efforts and explain observed reactivity patterns.

Mechanistic studies of key reactions: Investigating the detailed mechanisms of important synthetic transformations, such as multicomponent reactions or novel cross-coupling protocols, to optimize conditions and expand their scope. rsc.org

Molecular docking and dynamics simulations: These techniques are already used to understand how pyridopyrimidine-based inhibitors bind to protein targets. nih.govmdpi.com Expanding these studies can provide a more profound understanding of the non-covalent interactions that govern molecular recognition, which is crucial not only for drug design but also for designing materials with specific binding properties. nih.govmdpi.com

Potential in Nanotechnology and Sensing Applications

The intersection of heterocyclic chemistry and nanotechnology is a rapidly growing field with immense potential. The unique properties of the pyridopyrimidine scaffold make it an attractive candidate for various nanotechnological applications.

Unexplored avenues include:

Fluorescent Probes and Sensors: Pyrimidine-based compounds have been successfully developed into fluorescent organic nanoparticles (FONPs) for the selective detection of bacteria. nih.gov Similarly, pyrimidine derivatives have been employed as chemosensors for metal ions. rsc.org The this compound core could be functionalized to create novel sensors that exhibit a change in fluorescence or color upon binding to specific analytes, such as metal ions, anions, or biologically relevant molecules. mdpi.com

Nanoparticle Functionalization: The compound or its derivatives could be used to functionalize the surface of nanoparticles (e.g., gold, quantum dots), imparting specific recognition capabilities or altering their physicochemical properties for applications in targeted drug delivery or bioimaging.

Self-Assembled Nanostructures: The rigid structure and potential for hydrogen bonding make pyridopyrimidine derivatives interesting candidates for creating self-assembling systems, such as nanotubes or vesicles, through non-covalent interactions.

By exploring these avenues, the scientific community can unlock the full potential of this compound, extending its utility far beyond its current role as a synthetic intermediate and establishing it as a versatile platform for innovation in chemistry, materials science, and nanotechnology.

Q & A

Q. What are the established synthetic methodologies for preparing 5-Bromopyrido[4,3-d]pyrimidine derivatives?

A four-step approach involving Staudinger/intramolecular aza-Wittig reactions is widely used. Starting materials include 5-acyl-4-(β-azidoalkyl)pyrimidin-2-ones, which undergo cyclization promoted by PPh₃. Key steps include:

  • Ureidoalkylation of 1,3-diketone enolates with N-(3-azido-1-tosylalkyl)ureas.
  • Dehydration under acidic conditions to form tetrahydropyrimidines.
  • Aza-Wittig cyclization in refluxing methanol (5.5–8 hours) to yield the pyrido[4,3-d]pyrimidine scaffold . Solvent choice (e.g., THF vs. methanol) critically impacts intermediate formation and yield .

Q. How can researchers optimize reaction conditions to improve yields of this compound?

Key parameters include:

  • Solvent selection : Methanol reflux minimizes intermediate byproducts compared to THF, which retains intermediates like phosphinimines .
  • Catalyst stoichiometry : Use 1.1–1.18 equivalents of PPh₃ for efficient aza-Wittig cyclization .
  • Reaction time : Extended durations (6+ hours) ensure complete conversion of starting materials . For challenging substrates (e.g., 9k), TsOH (1.01 eq.) in ethanol improves cyclization efficiency despite lower yields (21%) .

Advanced Research Questions

Q. How do stereochemical outcomes vary during synthesis, and how can they be controlled?

Stereoisomer ratios in products (e.g., 10b-d,f,g) mirror those of starting pyrimidines (9b,d,e,g,i), indicating stereochemical retention during cyclization. Exceptions like 10h (single isomer) suggest steric hindrance or electronic effects in the aza-Wittig step . Mitigation strategies :

  • Use enantiopure starting materials.
  • Adjust substituents on the β-azidoalkyl chain to influence transition-state geometry .

Q. What analytical techniques resolve contradictions in reaction pathway interpretations?

Discrepancies in solvent-dependent intermediate formation (e.g., THF vs. methanol) are resolved via:

  • ¹H NMR monitoring : Identifies intermediates like phosphinimines (11a) in THF, absent in methanol .
  • TLC and chromatography : Track byproduct formation (e.g., in 9k synthesis) and optimize purification .
  • Isotopic labeling : Clarifies mechanistic steps (not explicitly covered in evidence but inferred as a best practice).

Q. How can researchers troubleshoot low yields in large-scale syntheses?

Challenges arise from:

  • Solubility issues : E.g., compound 7d losses during aqueous workup due to high solubility. Alternative extraction (CHCl₃) may fail, necessitating one-pot protocols .
  • Byproduct formation : Use TsOH (0.19 eq.) in ethanol for efficient dehydration of hydroxypyrimidines (e.g., 8a → 9a, 77% yield) .
  • Scale-up adjustments : For 9k, column chromatography is unavoidable but reduces yield (21%); pre-optimized solvent systems (e.g., DMF/ethanol) aid crystallization .

Q. What strategies enhance the synthetic versatility of the pyrido[4,3-d]pyrimidine scaffold?

  • Functionalization : Aromaticity or reduction of hexahydropyrido[4,3-d]pyrimidin-2-ones expands applications (e.g., pharmacophores) .
  • Variation of substituents : Modify 1,3-diketone enolates (e.g., acetylacetone, benzoylacetone) and azidoalkyl ureas to diversify the scaffold .
  • Mechanistic insights : Understanding rate-limiting steps (e.g., carbonyl electrophilicity in phosphinimines) guides catalyst design .

Methodological Notes

  • Data interpretation : Cross-validate NMR findings with reaction stoichiometry to distinguish intermediates from byproducts .
  • Yield optimization : Prioritize methanol as a solvent for aza-Wittig reactions to suppress side reactions .
  • Stereochemical analysis : Compare ¹H NMR data of products to starting materials to infer retention or inversion pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.